tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with hydroxymethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
tert-Butyl Protection: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate serves as a versatile intermediate for the construction of complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features enable interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate
- tert-Butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is unique due to the presence of two hydroxymethyl groups and a methyl group on the pyrrolidine ring. This specific substitution pattern imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-5-9(6-14)12(4,7-13)8-15/h9,14-15H,5-8H2,1-4H3/t9-,12+/m0/s1 |
InChI Key |
UWHGJLOXJMOWOT-JOYOIKCWSA-N |
Isomeric SMILES |
C[C@@]1(CN(C[C@H]1CO)C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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